![molecular formula C7H16N2 B132505 N'-tert-Butyl-N,N-dimethylformamidine CAS No. 23314-06-9](/img/structure/B132505.png)
N'-tert-Butyl-N,N-dimethylformamidine
Overview
Description
N'-tert-Butyl-N,N-dimethylformamidine is a chemical compound that is related to the field of organic synthesis and chemical modification of molecules. While the provided papers do not directly discuss N'-tert-Butyl-N,N-dimethylformamidine, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and application of such a molecule.
Synthesis Analysis
The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in high yields of versatile intermediates for the asymmetric synthesis of amines . This method suggests that a similar approach could potentially be applied to synthesize N'-tert-Butyl-N,N-dimethylformamidine by condensing the appropriate tert-butyl amine with dimethylformamide under controlled conditions.
Molecular Structure Analysis
The molecular structure of N'-tert-Butyl-N,N-dimethylformamidine is not directly analyzed in the provided papers. However, the structure of related silyl derivatives of amino acids has been confirmed using gas chromatography-mass spectrometry . This technique could be employed to analyze the molecular structure of N'-tert-Butyl-N,N-dimethylformamidine once synthesized, to confirm its structure and purity.
Chemical Reactions Analysis
The papers discuss the use of tert-butyl groups in facilitating chemical reactions. For instance, the tert-butanesulfinyl group in imines activates them for the addition of various nucleophiles and can be cleaved after nucleophilic addition . Additionally, the iodine/tert-butyl hydroperoxide-mediated reaction of indoles with dimethylformamide (DMF) indicates that tert-butyl groups and DMF can participate in C-H functionalization reactions to produce bis- and tris(indolyl)methanes . These findings suggest that N'-tert-Butyl-N,N-dimethylformamidine could potentially undergo similar reactions, serving as a precursor or intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N'-tert-Butyl-N,N-dimethylformamidine are not directly discussed in the provided papers. However, the analysis of amino acids as tert-butyldimethylsilyl derivatives provides insights into the stability and reactivity of tert-butyl and dimethyl groups under various conditions, such as temperature and solvent effects . These properties are crucial for understanding the behavior of N'-tert-Butyl-N,N-dimethylformamidine in different environments and could guide its handling and storage.
Scientific Research Applications
Synthesis and Chemical Reactions
- N'-tert-Butyl-N,N-dimethylformamidine and related compounds play a significant role in various synthetic reactions. For instance, dimethylformamide dialkylacetals and aminal-tert-butylester react with N-halogen carboxylic acid amides, halogen ureas, and N-chlorourethanes to form acyl isocyanate-O,N or -N,N-acetals (Bredereck, Simche, & Porkert, 1970).
- N,N-Dimethylformamidines are synthesized from sulfonamides using Vilsmeier reagent as a cleavage activator, under mild conditions, achieving good to excellent yields (Chen, Gradén, Aurell, & Gibson, 2015).
- A metal-free method for C–N bond-cleavage of amides has been developed using iodine as a catalyst to cleave the C(Me)–N bond of dimethylformamide, offering new access to methylene-bridged bis-1,3-dicarbonyl compounds (Guo, Zhu, Lu, Zhang, Gong, & Cai, 2015).
Analytical Chemistry
- The compound is used in the analysis of amino acids by gas-liquid chromatography. Quantitative silylation is achieved using dimethyl-tert-butylsilyltrifluoroacetamide in dimethylformamide, useful in assaying most standard proteic amino acids (Mackenzie, Tenaschuk, & Fortier, 1987).
Advanced Material Synthesis
- The reactions of (di-tert-butylphosphanyl)amines with Alder's dimer produce various N-phosphanylformamidines, which are important in the synthesis of carbene precursors (Marchenko, Koidan, Hurieva, Savateev, Rozhenko, Sotiropoulos, Shishkina, Shishkin, & Kostyuk, 2014).
Organic Chemistry
- Oxidative conversion of N-dimethylformamidine nucleosides to N-cyano nucleosides demonstrates its utility in the field of organic chemistry, especially in nucleoside modifications (Mullah, Andrus, Zhao, & Jones, 1995).
Safety And Hazards
This compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is advised .
properties
IUPAC Name |
N'-tert-butyl-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNRCFCIKPZSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334232 | |
Record name | N'-tert-Butyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-tert-Butyl-N,N-dimethylformamidine | |
CAS RN |
23314-06-9 | |
Record name | N′-(1,1-Dimethylethyl)-N,N-dimethylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23314-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-tert-Butyl-N,N-dimethylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-tert-Butyl-N,N-dimethylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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